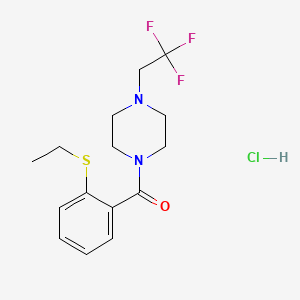

(2-(Ethylthio)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Description

The compound "(2-(Ethylthio)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride" features a piperazine core substituted with a 2,2,2-trifluoroethyl group at the 4-position and a methanone-linked 2-(ethylthio)phenyl moiety. The hydrochloride salt enhances solubility, a common trait in bioactive molecules for improved pharmacokinetics.

Properties

IUPAC Name |

(2-ethylsulfanylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2OS.ClH/c1-2-22-13-6-4-3-5-12(13)14(21)20-9-7-19(8-10-20)11-15(16,17)18;/h3-6H,2,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCIVRNVZAPEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(Ethylthio)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure includes a phenyl ring, a piperazine moiety, and a trifluoroethyl group, which contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₈ClF₃N₂O

- Molecular Weight : 322.75 g/mol

- CAS Number : 1351649-42-7

The biological activity of this compound is largely attributed to its lipophilicity , enhanced by the trifluoroethyl substitution. This characteristic allows the compound to effectively penetrate cell membranes and interact with various intracellular targets. The mechanism involves:

- Interaction with Receptors : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby modulating physiological responses.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

- In Vivo Studies : Animal models demonstrated significant tumor growth suppression when treated with related compounds.

Neuropharmacological Effects

The piperazine ring's presence suggests potential activity in modulating CNS disorders:

- Antidepressant Activity : Some derivatives have been reported to exhibit serotonin receptor modulation, potentially alleviating depressive symptoms.

- Anxiolytic Effects : Compounds with similar structures have shown promise in reducing anxiety behaviors in animal models.

Case Studies

-

Anticancer Activity

- A study evaluated the effects of a related trifluoroethyl-substituted piperazine on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation.

- Another study highlighted the compound's ability to inhibit tumor growth in xenograft models of colon cancer.

-

Neuropharmacological Studies

- Research on piperazine derivatives demonstrated their ability to modulate serotonin and dopamine receptors, leading to behavioral changes in rodent models indicative of antidepressant effects.

- A specific derivative was tested for anxiolytic properties using the elevated plus maze test, showing significant increases in time spent in open arms compared to controls.

Data Table: Summary of Biological Activities

| Activity Type | Model/System | Outcome | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | Dose-dependent cytotoxicity | |

| Anticancer | Colon Cancer Xenografts | Tumor growth inhibition | |

| Neuropharmacological | Rodent Behavioral Models | Antidepressant-like effects | |

| Neuropharmacological | Elevated Plus Maze | Anxiolytic effects |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Variations

Piperazine-based methanones often exhibit pharmacophore flexibility. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Piperazine Methanone Derivatives

*Note: The target compound’s molecular formula is inferred from analogs like [1396846-49-3], which shares the trifluoroethyl-piperazine motif.

Substituent Effects on Physicochemical and Pharmacological Properties

Ethylthio vs. Thiophene : The target compound’s ethylthio group (C-S-C₂H₅) differs from MK47’s thiophene (aromatic sulfur ring), which may alter electronic properties and receptor binding kinetics .

Halogenation : [1396846-49-3] includes chloro and fluoro substituents, which typically increase binding affinity to hydrophobic pockets in receptors (e.g., σ-receptors or ion channels) .

Hydroxyethyl and Methoxy Groups : These polar substituents (e.g., in [807-584-3] and [1323490-64-7]) improve aqueous solubility but may reduce membrane permeability compared to trifluoroethyl .

Q & A

Q. What synthetic routes are recommended for (2-(Ethylthio)phenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : Reacting 2-(ethylthio)benzoic acid derivatives with activated piperazine intermediates under anhydrous conditions.

Trifluoroethylation : Introducing the 2,2,2-trifluoroethyl group via nucleophilic substitution or reductive amination.

Hydrochloride Salt Formation : Precipitation using HCl in non-aqueous solvents.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., ethylthio, trifluoroethyl groups).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally similar piperazine derivatives .

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., carbonyl, C-F stretches) using protocols analogous to those in .

Q. What are the key considerations for ensuring compound purity during synthesis?

- Methodological Answer :

- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA).

- Analytical Checks :

- Purity ≥95% by HPLC (UV detection at 254 nm).

- Residual solvent analysis via GC-MS, adhering to ICH guidelines .

- Salt Stability : Test hygroscopicity of the hydrochloride salt under controlled humidity (e.g., 25°C, 60% RH) .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL (), which evaluates:

- Abiotic Transformations : Hydrolysis/photolysis studies under varying pH and UV light .

- Biotic Degradation : Aerobic/anaerobic microbial assays using soil/water samples.

- Partitioning : Measure log P (octanol-water) and soil adsorption coefficients (Kd).

- Long-Term Monitoring : Use LC-MS/MS to track degradation products in simulated ecosystems .

Q. How can discrepancies between in vitro and in vivo pharmacological data be methodologically addressed?

- Methodological Answer :

- Experimental Design : Apply split-plot or randomized block designs (as in ) to control variables like dosage and metabolic pathways .

- Dose-Response Curves : Compare IC50 values in cell-based assays vs. plasma concentrations in animal models.

- Metabolite Profiling : Use UPLC-QTOF-MS to identify active/inactive metabolites influencing efficacy .

- Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to isolate confounding factors .

Q. What methodologies are recommended for evaluating the compound's stability under various storage conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor decomposition via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess degradation products.

- Solution Stability : Test in buffers (pH 1–9) at 25°C; use NMR to detect hydrolysis .

- Crystalline Form Analysis : Compare polymorphic stability via DSC and XRPD .

Q. How should safety protocols be established for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Assessment : Cross-reference Safety Data Sheets (SDS) for similar piperazine derivatives (e.g., and ), noting incompatibilities with strong oxidizers .

- Exposure Controls : Use fume hoods for weighing and glove boxes for reactions involving volatile intermediates.

- Emergency Measures : Maintain neutralizing agents (e.g., sodium bicarbonate for acid spills) and ensure eyewash stations are accessible .

Contradiction Analysis

Q. How can conflicting safety data from different sources be reconciled?

- Methodological Answer :

- Source Verification : Prioritize peer-reviewed SDS (e.g., ) over non-GHS-compliant documents .

- In-House Testing : Conduct acute toxicity assays (e.g., Daphnia magna EC50) to validate ecotoxicological claims .

- Literature Cross-Check : Compare with structurally analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.